

Ceftaroline Degradation and Stability: A Technical Support Resource

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Compound of Interest

Compound Name: Ceftaroline

Cat. No.: B109729

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation pathways and stability issues of **ceftaroline**. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for **ceftaroline**?

Ceftaroline, a fifth-generation cephalosporin, primarily degrades through the hydrolysis of its β -lactam ring, which leads to the formation of an inactive, open-ring metabolite known as **ceftaroline** M-1[1]. The prodrug, **ceftaroline** fosamil, also undergoes degradation through the loss of its N-phosphono group to yield the active **ceftaroline** base[2][3].

Q2: What are the key factors that influence the stability of **ceftaroline**?

The stability of **ceftaroline** and its prodrug, **ceftaroline** fosamil, is significantly influenced by several factors:

- pH: **Ceftaroline** fosamil is particularly unstable in basic conditions[4]. Alkaline hydrolysis can lead to the immediate opening of the β -lactam ring[3]. It is relatively stable in acidic conditions[4][5].

- Temperature: Elevated temperatures accelerate the degradation of **ceftaroline** fosamil[2][5][6]. Thermal stress can promote the conversion of the prodrug to the active **ceftaroline** base[2].
- Light: **Ceftaroline** fosamil is sensitive to photodegradation, particularly under UVC light[5][7].
- Oxidizing Agents: The presence of oxidizing agents, such as hydrogen peroxide, can lead to the degradation of **ceftaroline** fosamil[5].
- Moisture: For the solid form of **ceftaroline** fosamil, moisture content is a critical factor for stability. A moisture content of approximately 3% has been found to be the most stable form[8].
- Formulation: The amorphous form of **ceftaroline** fosamil is chemically unstable, even at refrigerated temperatures. Crystalline forms, such as the monoacetic acid solvate, exhibit greater stability[8].

Q3: How does the stability of **ceftaroline** fosamil differ in various infusion solutions?

Ceftaroline fosamil has been shown to be stable in common infusion solutions like 0.9% sodium chloride and 5% dextrose for specific durations under controlled conditions. However, studies have indicated that it may be less stable in 5% glucose solution compared to 0.9% sodium chloride solution[6]. For instance, at a concentration of 2.4 mg/mL in a 5% glucose solution, a significant decay of approximately 65% was observed under clinical use conditions[6].

Troubleshooting Guide

Problem: I am observing rapid degradation of my **ceftaroline** fosamil solution during my experiment.

- Possible Cause 1: High pH of the solution.
 - Troubleshooting Step: Measure the pH of your solution. **Ceftaroline** fosamil is known to be unstable in basic conditions[4]. Ensure your buffers and diluents are within a neutral to slightly acidic pH range.

- Possible Cause 2: Exposure to elevated temperatures.
 - Troubleshooting Step: Maintain your experimental setup at controlled room temperature or refrigerated conditions (2-8°C) whenever possible[9][10]. Avoid exposing the solution to direct heat sources.
- Possible Cause 3: Exposure to light.
 - Troubleshooting Step: Protect your **ceftaroline** fosamil solutions from light by using amber vials or covering the containers with aluminum foil[11]. This is especially important if you are working with the drug for an extended period.

Problem: I am seeing unexpected peaks in my HPLC/UPLC chromatogram.

- Possible Cause 1: Formation of degradation products.
 - Troubleshooting Step: Compare the retention times of the unknown peaks with those of known **ceftaroline** degradation products if standards are available. Forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) can help in identifying the potential degradation products[5][12][13]. LC-MS/MS analysis can be used to elucidate the structure of these unknown peaks[6][7][13].
- Possible Cause 2: Contamination of the sample or mobile phase.
 - Troubleshooting Step: Prepare fresh solutions and mobile phases. Ensure all glassware and equipment are thoroughly cleaned. Run a blank injection to check for any system contamination.

Problem: My **ceftaroline** fosamil powder appears discolored.

- Possible Cause: Degradation of the solid-state drug.
 - Troubleshooting Step: Discoloration, such as the appearance of a deep red powder, can indicate significant degradation, particularly under thermal stress[2]. It is recommended to use a fresh, unopened vial of the drug. Ensure proper storage of the powder according to the manufacturer's instructions, paying attention to temperature and humidity control[8].

Quantitative Data Summary

Table 1: Stability of **Ceftaroline** Fosamil in Different Infusion Solutions

Concentration	Diluent	Storage Temperature	Duration	Remaining Concentration (%)	Reference
4-12 mg/mL	0.9% Sodium Chloride	2-8°C (Refrigerated)	24 hours	Chemically stable	[9]
4-12 mg/mL	0.9% Sodium Chloride	Room Temperature	6 hours	Chemically stable	[9]
4-12 mg/mL	5% Dextrose	2-8°C (Refrigerated)	24 hours	Chemically stable	[9]
4-12 mg/mL	5% Dextrose	Room Temperature	6 hours	Chemically stable	[9]
6 mg/mL	0.9% Sodium Chloride	4°C	144 hours	Stable	[10]
6 mg/mL	5% Dextrose	4°C	144 hours	Stable	[10]
6 mg/mL	0.9% Sodium Chloride	25°C	24 hours	Stable	[10]
6 mg/mL	5% Dextrose	25°C	24 hours	Stable	[10]
6 mg/mL	0.9% Sodium Chloride	35°C	12 hours	Stable	[10]
6 mg/mL	5% Dextrose	35°C	6 hours	Stable	[10]
2.4 mg/mL	5% Glucose Solution	Clinical Use Conditions	-	~35% (65% decay)	[6]

Table 2: Summary of Forced Degradation Studies of **Ceftaroline** Fosamil

Stress Condition	Reagent/Condition	Duration	Observation	Reference
Acid Hydrolysis	1N HCl	-	Stable	[4]
Acid Hydrolysis	0.1M HCl	-	Stable	[5]
Acid Hydrolysis	1M HCl	30 min	-	[3]
Basic Hydrolysis	1N NaOH	-	Unstable	[4]
Basic Hydrolysis	0.1M & 0.01M NaOH	-	Unstable	[5]
Basic Hydrolysis	0.05M NaOH	5 min	Immediate opening of β -lactam ring	[3]
Oxidation	3% H ₂ O ₂	-	Unstable	[5]
Oxidation	10% H ₂ O ₂	30 min	-	[3]
Thermal Degradation	70°C	60 min	Stable	[4]
Thermal Degradation	40°C & 60°C	-	Unstable	[5]
Photodegradation	UVA Light	-	Stable	[5]
Photodegradation	UVC Light	-	Unstable	[5]
Photodegradation	UVA Light (352 nm)	5 hours	-	[3]

Experimental Protocols

1. Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies on **ceftaroline fosamil** to identify potential degradation products and assess stability.

- Objective: To evaluate the stability of **ceftaroline** fosamil under various stress conditions.
- Materials:
 - **Ceftaroline** fosamil active pharmaceutical ingredient (API) or parenteral dosage form.
 - Hydrochloric acid (HCl) solution (e.g., 1N or 0.1M).
 - Sodium hydroxide (NaOH) solution (e.g., 1N or 0.1M).
 - Hydrogen peroxide (H₂O₂) solution (e.g., 3% or 10%).
 - High-purity water.
 - Methanol or other suitable solvent.
 - Calibrated pH meter.
 - Temperature-controlled oven or water bath.
 - Photostability chamber with UVA and UVC light sources.
 - HPLC or UPLC system with a suitable detector (e.g., DAD, MS).
- Procedure:
 - Preparation of Stock Solution: Accurately weigh and dissolve a known amount of **ceftaroline** fosamil in a suitable solvent (e.g., methanol) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL)[14].
 - Acid Hydrolysis: Mix a portion of the stock solution with an equal volume of HCl solution. Keep the mixture at room temperature or an elevated temperature for a specified period. Neutralize the solution with NaOH before analysis[3][4].
 - Alkaline Hydrolysis: Mix a portion of the stock solution with an equal volume of NaOH solution. Keep the mixture at room temperature for a specified period. Neutralize the solution with HCl before analysis[3][4].

- Oxidative Degradation: Mix a portion of the stock solution with an equal volume of H₂O₂ solution. Keep the mixture at room temperature for a specified period[3][4].
- Thermal Degradation: Place a portion of the stock solution in a temperature-controlled oven or water bath at a specified temperature (e.g., 70°C) for a defined duration[4].
- Photolytic Degradation: Expose a portion of the stock solution to UVA and/or UVC light in a photostability chamber for a specified period[3][7]. Protect a control sample from light.
- Analysis: Analyze all stressed samples, along with a non-degraded control sample, using a validated stability-indicating HPLC or UPLC method.

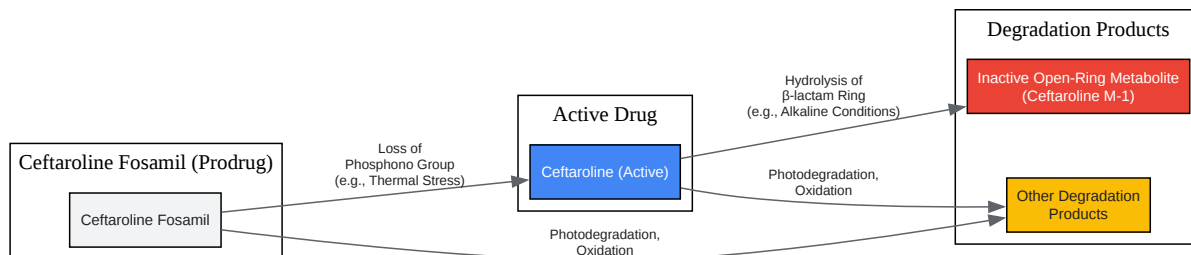
2. Stability-Indicating RP-HPLC Method

This section describes a typical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of **ceftaroline** fosamil in the presence of its degradation products.

- Objective: To develop and validate a method that can separate and quantify **ceftaroline** fosamil from its degradation products.
- Instrumentation:
 - HPLC system with a pump, autosampler, column oven, and a UV or PDA detector.
- Chromatographic Conditions (Example):
 - Column: C18 X-terra column (250 mm × 4.6 mm, 5 µm particle size)[12][14].
 - Mobile Phase: A mixture of buffer, acetonitrile, and methanol (e.g., 40:30:30 v/v/v)[12][14].
 - Flow Rate: 1.0 mL/min[12][14].
 - Detection Wavelength: 242 nm[12][14].
 - Injection Volume: 10-20 µL.
 - Column Temperature: Ambient or controlled (e.g., 30°C).

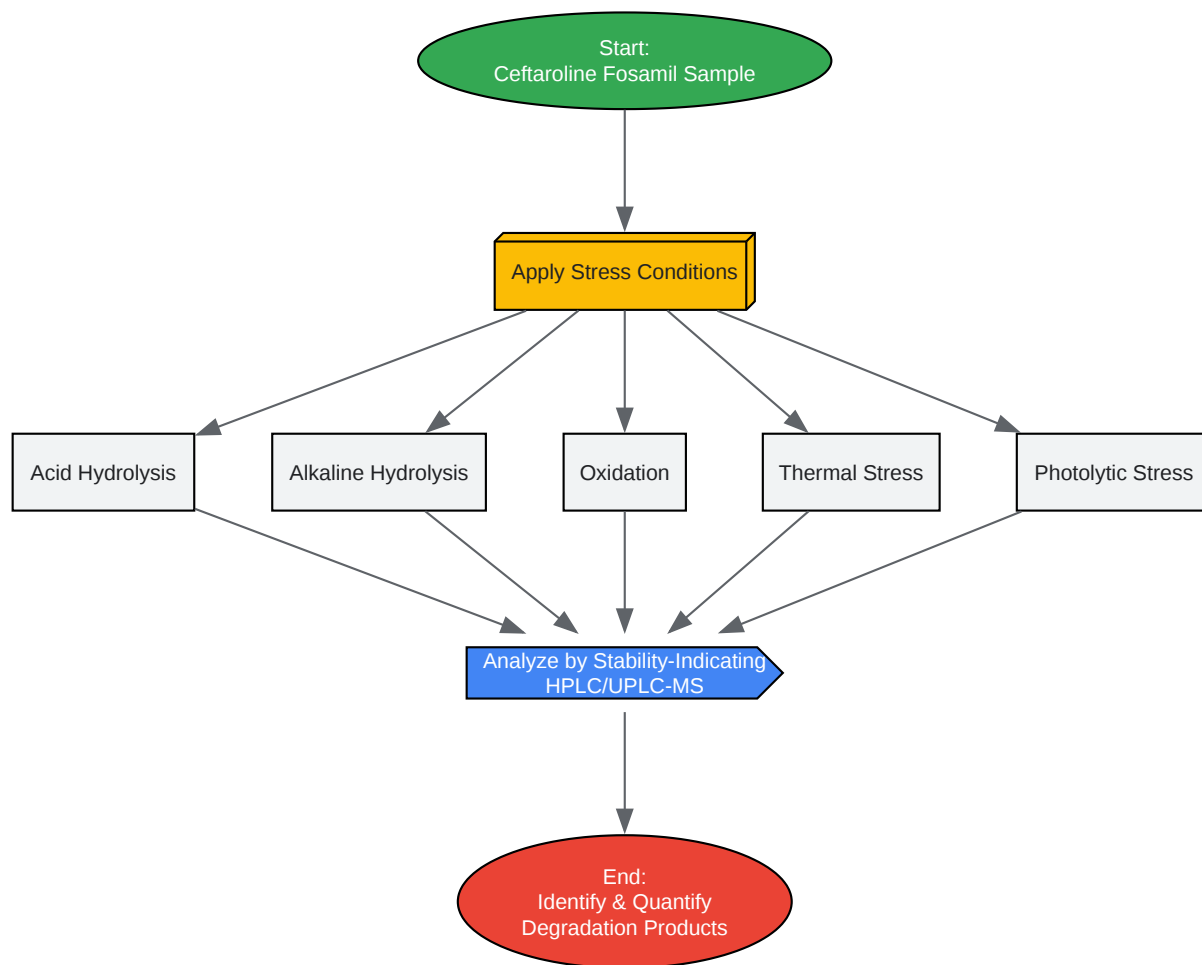
- Method Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness[4][12][14].

Visualizations



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Caption: Primary degradation pathways of **ceftaroline** fosamil.



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Caption: Workflow for forced degradation studies of **ceftaroline**.

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